molecular formula C14H23N3OS B2565112 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1105230-27-0

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2565112
CAS RN: 1105230-27-0
M. Wt: 281.42
InChI Key: SXGUDYMQIPMVKQ-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The compound you mentioned seems to be a derivative of thiadiazole, with additional functional groups attached to it.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the different functional groups present. The thiadiazole ring, for example, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the different functional groups present. For example, the presence of the sulfur atom in the thiadiazole ring could contribute to its liposolubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiadiazole derivatives have been studied for their anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Some thiadiazole derivatives have been used in clinics, suggesting that they can be safely handled under certain conditions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by thiadiazole derivatives , there could be many possible avenues for future research.

properties

IUPAC Name

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-5-11-15-16-12(19-11)10-6-8-17(9-7-10)13(18)14(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUDYMQIPMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

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